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Introduction
O-Desmethylquinidine (ODMQ), also known as Cupreidine or 6'-hydroxycinchonine, is an

active metabolite of the well-known antiarrhythmic drug quinidine and the antimalarial agent

quinine. As a pharmacologically active entity, understanding its specific molecular interactions

is crucial for a comprehensive assessment of the therapeutic and toxicological profiles of its

parent compounds. This technical guide provides an in-depth overview of the known binding

sites and molecular targets of O-Desmethylquinidine, presenting quantitative data, detailed

experimental methodologies, and visual representations of associated signaling pathways and

experimental workflows.

Molecular Targets and Binding Sites
The primary molecular targets of O-Desmethylquinidine are cardiac ion channels and metabolic

enzymes. Its pharmacological effects are largely attributed to its interaction with these proteins,

influencing cardiac electrophysiology and xenobiotic metabolism.

Cardiac Ion Channels
Evidence from in vitro electrophysiology studies on canine Purkinje fibers indicates that O-

Desmethylquinidine, much like its parent compound quinidine, modulates the function of

cardiac ion channels. These channels are critical for the generation and propagation of the
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cardiac action potential, and their modulation can lead to both antiarrhythmic and proarrhythmic

effects.

Sodium Channels: O-Desmethylquinidine has been shown to depress the maximum

upstroke velocity (Vmax) of the cardiac action potential. This bio-marker is indicative of a

blockade of the fast-inward sodium current, which is mediated by voltage-gated sodium

channels, primarily the Nav1.5 channel encoded by the SCN5A gene in the heart.[1][2][3]

This inhibition of sodium channels contributes to a slowing of conduction velocity in cardiac

tissue.

Potassium Channels: The metabolite prolongs the action potential duration at 90%

repolarization (APD90). This effect suggests the inhibition of one or more repolarizing

potassium currents. The parent compound, quinidine, is a known blocker of several

potassium channels, including the rapid delayed rectifier potassium channel (IKr), encoded

by the hERG gene.[4][5][6][7] Blockade of these channels by O-Desmethylquinidine would

delay repolarization, thereby increasing the effective refractory period. Notably, pronounced

prolongation of the action potential can lead to early afterdepolarizations, a potential

mechanism for arrhythmogenesis.

Metabolic Enzymes
O-Desmethylquinidine has demonstrated inhibitory activity against microsomal enzymes,

indicating an interaction with the Cytochrome P450 (CYP) superfamily of enzymes. These

enzymes are central to the metabolism of a vast array of drugs and endogenous compounds.

Inhibition of CYP enzymes can lead to significant drug-drug interactions.

Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activity of O-

Desmethylquinidine and, for comparative purposes, its parent compound quinidine.
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Compound Target/System Assay Type Value (µM) Reference

O-

Desmethylquinidi

ne

Human and Rat

Liver

Microsomes

Inhibition IC50: 1

O-

Desmethylquinidi

ne

"Cardiac

Enzymes"
Inhibition IC50: 0.4

Quinidine
Peak Nav1.5

Current (SCN5A)

Electrophysiolog

y
IC50: 28.9 ± 2.2 [8]

Quinidine hERG Current
Electrophysiolog

y

75.8 ± 2.4%

inhibition at 1 µM
[9]

Note on "Cardiac Enzymes": The term "cardiac enzymes" in the context of an IC50 value likely

refers to an in vitro assessment of cardiotoxicity where the release of cardiac biomarkers (such

as troponin or creatine kinase) from damaged cardiomyocytes is measured.[10][11][12][13] The

reported IC50 would therefore represent the concentration of O-Desmethylquinidine that

causes a 50% maximal release of these markers, indicating significant cellular injury.

Signaling Pathways
The primary signaling pathway affected by O-Desmethylquinidine's interaction with its

molecular targets is the cardiac action potential. By blocking both sodium and potassium

channels, it alters the delicate balance of ion fluxes that govern the depolarization and

repolarization of cardiomyocytes.
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O-Desmethylquinidine's effect on the cardiac action potential.
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Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of O-

Desmethylquinidine's interactions with its molecular targets.

In Vitro Electrophysiological Analysis in Canine Purkinje
Fibers
This protocol describes the use of standard microelectrode techniques to assess the effects of

O-Desmethylquinidine on the cardiac action potential.[14][15][16][17][18]

Tissue Preparation:

Hearts are excised from anesthetized mongrel dogs.

Free-running Purkinje fibers are dissected from the left and right ventricles in a cooled

Tyrode's solution.

The fibers are mounted in a tissue bath and superfused with oxygenated (95% O2, 5%

CO2) Tyrode's solution at 37°C.

Electrophysiological Recording:

Glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers.

Transmembrane action potentials are recorded using a high-input impedance amplifier.

The fibers are stimulated at a constant cycle length (e.g., 1000 ms) using bipolar silver

electrodes.

Data Acquisition and Analysis:

Action potential parameters, including resting membrane potential, action potential

amplitude, Vmax (maximum upstroke velocity), and action potential duration at 50% and

90% repolarization (APD50 and APD90), are recorded and analyzed.

Baseline recordings are obtained before the application of O-Desmethylquinidine.
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O-Desmethylquinidine is then added to the superfusate at the desired concentration (e.g.,

10 µM), and recordings are taken after a specified equilibration period.

Changes in action potential parameters are compared to baseline to determine the

electrophysiological effects of the compound.

In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a method to determine the IC50 of O-Desmethylquinidine against a panel

of human cytochrome P450 enzymes using human liver microsomes.

Materials:

Human liver microsomes (HLMs)

NADPH regenerating system

Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for

CYP2C9, midazolam for CYP3A4)

O-Desmethylquinidine

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

Incubation Procedure:

A pre-incubation mixture containing HLMs, buffer, and varying concentrations of O-

Desmethylquinidine is prepared in a 96-well plate.

The reaction is initiated by adding the NADPH regenerating system and the probe

substrate.

The plate is incubated at 37°C for a specific time (e.g., 15 minutes).

The reaction is terminated by adding a stop solution (e.g., acetonitrile).

Sample Analysis and Data Interpretation:
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The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify

the formation of the metabolite of the probe substrate.

The percentage of inhibition at each concentration of O-Desmethylquinidine is calculated

relative to a vehicle control.

The IC50 value is determined by fitting the concentration-response data to a suitable

pharmacological model.

In Vitro Cardiotoxicity Assay
This protocol describes a method to assess the cytotoxic effects of O-Desmethylquinidine on

cardiomyocytes, which can be used to determine an IC50 value for "cardiac enzyme" release.

[19][20][21]

Cell Culture:

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured in

a suitable medium until they form a confluent, spontaneously beating monolayer.

Compound Treatment:

The culture medium is replaced with a medium containing various concentrations of O-

Desmethylquinidine.

The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours).

Assessment of Cytotoxicity:

After incubation, the culture supernatant is collected.

The concentration of released cardiac biomarkers, such as cardiac troponin I (cTnI) or

creatine kinase-MB (CK-MB), in the supernatant is measured using an enzyme-linked

immunosorbent assay (ELISA) or a similar immunoassay.

Data Analysis:
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The amount of biomarker release is normalized to the total protein content of the cells in

each well.

The percentage of maximal biomarker release is plotted against the concentration of O-

Desmethylquinidine.

The IC50 value, representing the concentration that causes 50% of the maximal biomarker

release, is calculated from the dose-response curve.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening the effects of a test

compound on cardiac ion channels.
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Workflow for screening compound effects on cardiac ion channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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